molecular formula C7H16BF3KN B8205153 Potassium (diisopropylamino)methyltrifluoroborate

Potassium (diisopropylamino)methyltrifluoroborate

Cat. No.: B8205153
M. Wt: 221.12 g/mol
InChI Key: YKKHNUJLIGJFHL-UHFFFAOYSA-N
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Description

Potassium (diisopropylamino)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity and stability. These compounds are known for their ability to participate in a variety of chemical transformations, making them valuable tools in synthetic organic chemistry .

Chemical Reactions Analysis

Potassium (diisopropylamino)methyltrifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions are typically aryl or vinyl boronic acids, esters, or other substituted derivatives .

Mechanism of Action

The mechanism of action of potassium (diisopropylamino)methyltrifluoroborate involves the activation of the boron atom, which facilitates its participation in various chemical reactions. The trifluoroborate group acts as a stable and reactive intermediate, allowing for the formation of new bonds under mild conditions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

potassium;[di(propan-2-yl)amino]methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BF3N.K/c1-6(2)12(7(3)4)5-8(9,10)11;/h6-7H,5H2,1-4H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKHNUJLIGJFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C(C)C)C(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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